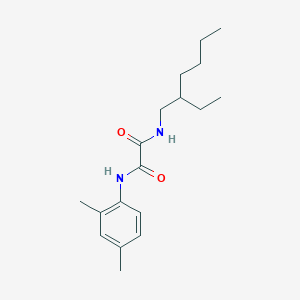
N-(2,4-dimethylphenyl)-N'-(2-ethylhexyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-ジメチルフェニル)-N’-(2-エチルヘキシル)エタンジアミドは、エタンジアミド類に属する有機化合物です。この化合物は、エタンジアミド骨格に2,4-ジメチルフェニル基と2-エチルヘキシル基が結合していることを特徴としています。
準備方法
合成経路と反応条件: N-(2,4-ジメチルフェニル)-N’-(2-エチルヘキシル)エタンジアミドの合成は、通常、カルボジイミドなどの適切なカップリング剤の存在下で、2,4-ジメチルフェニルアミンと2-エチルヘキシルアミンを反応させることにより行われます。この反応は、中間生成物の加水分解を防ぐために無水条件下で行われます。反応混合物は通常、室温で数時間撹拌され、目的の生成物が生成されるまで行われます。
工業生産方法: 工業的な環境では、N-(2,4-ジメチルフェニル)-N’-(2-エチルヘキシル)エタンジアミドの生産は、製品の品質と収量を一定にするために連続フロー反応器を使用することがあります。自動化システムの使用により、温度、圧力、反応物濃度などの反応パラメータを正確に制御できます。
化学反応の分析
反応の種類: N-(2,4-ジメチルフェニル)-N’-(2-エチルヘキシル)エタンジアミドは、以下を含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、対応するアミドまたはカルボン酸を生成するために酸化される可能性があります。
還元: 還元反応により、この化合物はアミンまたはその他の還元された形態に変換できます。
置換: フェニル環は、求電子置換反応または求核置換反応を受ける可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: ハロゲンやアルキル化剤などの試薬を置換反応に使用できます。
主要な生成物:
酸化: カルボン酸またはアミドの生成。
還元: 第一級または第二級アミンの生成。
置換: 置換されたフェニル誘導体の生成。
4. 科学研究への応用
N-(2,4-ジメチルフェニル)-N’-(2-エチルヘキシル)エタンジアミドは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗炎症作用など、潜在的な生物活性を調査しています。
医学: 特に新規治療薬の設計において、創薬における潜在的な使用が検討されています。
工業: 特定の特性を持つ特殊化学品や材料の生産に使用されています。
科学的研究の応用
N-(2,4-dimethylphenyl)-N’-(2-ethylhexyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
N-(2,4-ジメチルフェニル)-N’-(2-エチルヘキシル)エタンジアミドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合し、その活性を調節し、様々な生物学的効果をもたらす可能性があります。正確な経路と標的は、この化合物が使用される特定の用途と状況によって異なります。
6. 類似の化合物との比較
N-(2,4-ジメチルフェニル)-N’-(2-エチルヘキシル)エタンジアミドは、以下のような他の類似の化合物と比較することができます。
N-(2,4-ジメチルフェニル)-N’-(2-エチルヘキシル)プロパンジアミド: 構造は似ていますが、プロパンジアミド骨格を持っています。
N-(2,4-ジメチルフェニル)-N’-(2-エチルヘキシル)ブタンジアミド: 構造は似ていますが、ブタンジアミド骨格を持っています。
独自性: N-(2,4-ジメチルフェニル)-N’-(2-エチルヘキシル)エタンジアミドにおける2,4-ジメチルフェニル基と2-エチルヘキシル基の独自の組み合わせは、他の類似の化合物では効果がない可能性のある特定の用途にとって価値のある、独特の化学的および物理的特性を付与します。
類似化合物との比較
N-(2,4-dimethylphenyl)-N’-(2-ethylhexyl)ethanediamide can be compared with other similar compounds such as:
N-(2,4-dimethylphenyl)-N’-(2-ethylhexyl)propanediamide: Similar structure but with a propanediamide backbone.
N-(2,4-dimethylphenyl)-N’-(2-ethylhexyl)butanediamide: Similar structure but with a butanediamide backbone.
Uniqueness: The unique combination of the 2,4-dimethylphenyl and 2-ethylhexyl groups in N-(2,4-dimethylphenyl)-N’-(2-ethylhexyl)ethanediamide imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C18H28N2O2 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC名 |
N'-(2,4-dimethylphenyl)-N-(2-ethylhexyl)oxamide |
InChI |
InChI=1S/C18H28N2O2/c1-5-7-8-15(6-2)12-19-17(21)18(22)20-16-10-9-13(3)11-14(16)4/h9-11,15H,5-8,12H2,1-4H3,(H,19,21)(H,20,22) |
InChIキー |
UERMBOKQXOCJHP-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CNC(=O)C(=O)NC1=C(C=C(C=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B11543760.png)
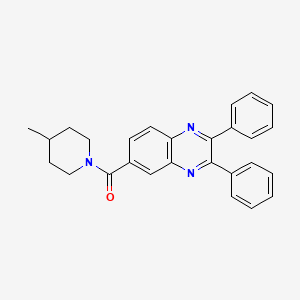

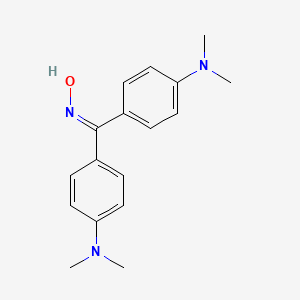
![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl benzoate](/img/structure/B11543766.png)
![N-(3,4-Dichlorophenyl)-N-({N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11543774.png)
![N-[(E)-(5-bromothiophen-2-yl)methylidene]-2,4-dimethylaniline](/img/structure/B11543776.png)
![2-Ethoxy-4-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11543784.png)

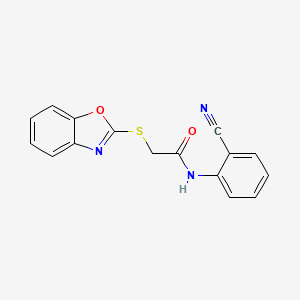
methanone](/img/structure/B11543811.png)
![3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11543819.png)
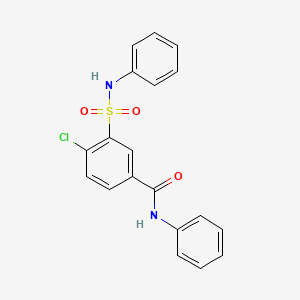
![2-hydroxy-2,2-bis(3-methylphenyl)-N'-[(Z)-phenyl(pyridin-3-yl)methylidene]acetohydrazide](/img/structure/B11543841.png)
